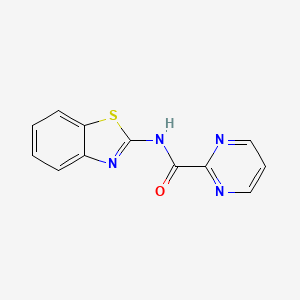

![molecular formula C15H14N4O2 B5539023 N-[(2,7-二甲氧基-1-萘基)亚甲基]-4H-1,2,4-三唑-4-胺](/img/structure/B5539023.png)

N-[(2,7-二甲氧基-1-萘基)亚甲基]-4H-1,2,4-三唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The study of N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amines and related compounds involves exploring their synthesis, molecular structure, and properties. These compounds are part of a broader class of chemicals known for their diverse applications in materials science, organic synthesis, and potentially pharmacology, minus the aspects related to drug use, dosage, or side effects as per your request.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic naphthalene derivatives or other aromatic compounds. For example, the reaction between different aldehydes with amines in the presence of catalysts or under specific conditions can lead to the formation of Schiff bases, which are a common intermediate in the synthesis of more complex structures like triazoles (Asiri, Khan, & Rasul, 2010). The synthesis process often requires careful control of reaction conditions, including temperature, pH, and the use of specific solvents or catalysts to achieve the desired product.

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography. These methods allow for the determination of the compound's framework, including the positions of substituents and the configuration of any stereo centers. For instance, Density Functional Theory (DFT) studies can predict molecular geometry, vibrational frequencies, and electronic properties, providing insights into the compound's reactivity and stability (Sarojini et al., 2012).

科学研究应用

直接邻位选择性胺化

2-萘酚及其类似物的邻位选择性胺化研究具有重要意义,包括 N-芳基化萘酚衍生物的合成。该过程避免了相关副产物的生成,并使用 N, N-二取代肼前体形成 N-未取代邻位胺化衍生物和相关的仲胺。该方法的优点在于无需过渡金属催化剂即可进行一锅操作,并且适用于构建生物学上有趣的吲唑基序 (贾、唐、罗和曾,2018)。

组织氧化酶的演示技术

将复合萘酚与 N-苯基对苯二胺结合使用以证明组织氧化酶是另一个应用领域。这些化合物已显示出作为新型组织化学试剂的潜力。亚甲基化合物,包括复合胺,可用于组织染色,可能适用于电子显微镜 (Burstone,1959)。

在水性有机氧化还原液流电池中的评估

已合成了一种季胺功能化的萘二酰亚胺部分,并考虑将其用于水性有机氧化还原液流电池中。该化合物的溶解度和电化学性能,包括可逆电子传递和稳定性,使其成为此类应用的有吸引力的候选者 (Wiberg、Owusu、Wang 和 Ahlberg,2019)。

聚酰亚胺合成

由 1,6-双(4-氨基-2-三氟甲基苯氧基)萘和芳香二酸酐衍生的新型有机可溶氟化聚酰亚胺的创建是一项重大发展。这些聚酰亚胺表现出优异的热稳定性、低吸湿性和低介电常数,使其适用于包括电子行业在内的各种应用 (Chung 和 Hsiao,2008)。

属性

IUPAC Name |

(E)-1-(2,7-dimethoxynaphthalen-1-yl)-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-20-12-5-3-11-4-6-15(21-2)14(13(11)7-12)8-18-19-9-16-17-10-19/h3-10H,1-2H3/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEKFMKQSSBZTQ-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2C=NN3C=NN=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C=CC(=C2/C=N/N3C=NN=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197165 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(3-ethylphenoxy)-1-azetidinyl]carbonyl}-2-propyl-1,3-thiazole](/img/structure/B5538949.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)

![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538979.png)

![N-[4-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5538987.png)

![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)

![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)

![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)